molecular formula C14H22ClNO2 B1388254 Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride CAS No. 210291-83-1

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

Cat. No. B1388254
M. Wt: 271.78 g/mol
InChI Key: LZIWSMCZOQHSMJ-UHFFFAOYSA-N
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Description

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride, also known as N-(3,4-dimethoxybenzyl)cyclopentanamine hydrochloride, is a chemical compound with the molecular formula C14H22ClNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride can be represented by the SMILES string COC1=C(OC)C=CC(CC2CCNCC2)=C1.Cl . The molecular weight of the compound is 271.78 .


Physical And Chemical Properties Analysis

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is a solid substance . The molecular weight of the compound is 271.78 .

Scientific Research Applications

  • Field : Nano Research
  • Application Summary : The 3,4-dimethoxybenzyl group is used as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers .
  • Method of Application : This group increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
  • Results : For a series of substituted terphenylthiols as model systems, it could be demonstrated that the resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .

Safety And Hazards

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has the signal word “Danger” and the hazard statement H301 .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIWSMCZOQHSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662956
Record name N-[(3,4-Dimethoxyphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

CAS RN

210291-83-1
Record name N-[(3,4-Dimethoxyphenyl)methyl]cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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